
1,2,3,4-Tetrahydro-beta-carboline-13C,d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. The molecular formula of this compound is C10(13C)H10D2N2, and it has a molecular weight of 175.23 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 can be synthesized via the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound involves the same Pictet-Spengler reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form beta-carboline derivatives.
Reduction: Reduction reactions can yield dihydro-beta-carboline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted beta-carbolines and dihydro-beta-carbolines, which have distinct biological activities .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Investigated for its role in neurodegenerative diseases and as a potential therapeutic agent.
Medicine: Studied for its anti-cancer properties and its ability to inhibit mitotic kinesin.
Industry: Utilized in the development of new pharmaceuticals and as a tracer in environmental studies.
Mecanismo De Acción
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 exerts its effects primarily through the inhibition of serotonin reuptake. It binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft . This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydronorharman: Another beta-carboline derivative with similar pharmacological properties.
1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid: A derivative with additional functional groups that confer unique biological activities.
Uniqueness
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This feature makes it particularly valuable in studies involving metabolic pathways and environmental monitoring.
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1,1-dideuterio-2,3,4,9-tetrahydro(213C)pyridino[3,4-b]indole |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2/i7+1D2 |
Clave InChI |
CFTOTSJVQRFXOF-PCXFDFCJSA-N |
SMILES isomérico |
[2H][13C]1(C2=C(CCN1)C3=CC=CC=C3N2)[2H] |
SMILES canónico |
C1CNCC2=C1C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


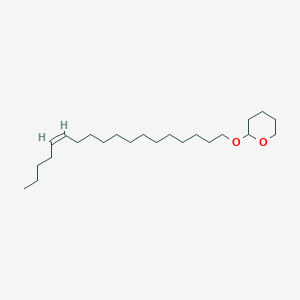

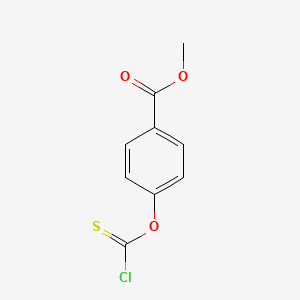
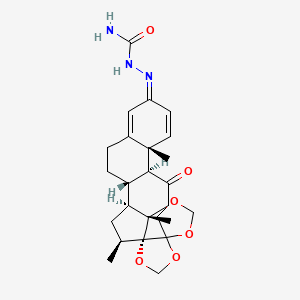
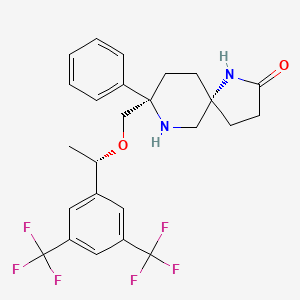
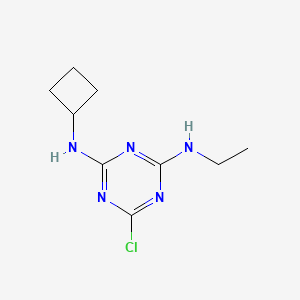

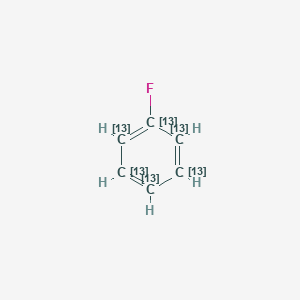
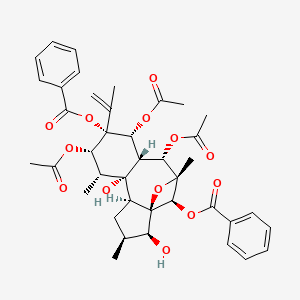
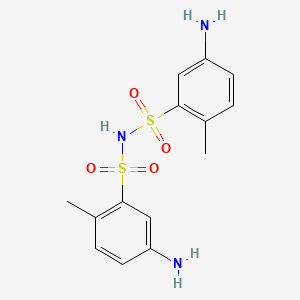
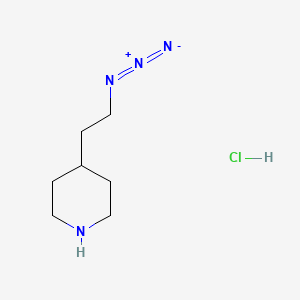
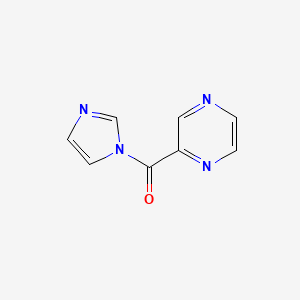

![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)
